molecular formula C27H46O2 B14198406 4,5-Epoxycholestan-3-ol CAS No. 834882-13-2

4,5-Epoxycholestan-3-ol

Cat. No.: B14198406
CAS No.: 834882-13-2
M. Wt: 402.7 g/mol
InChI Key: AJIBEBUBGLMKAS-WPIAOCQFSA-N
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Description

4,5-Epoxycholestan-3-ol: is a derivative of cholesterol, characterized by an epoxide group at the 4,5-position and a hydroxyl group at the 3-position. This compound is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in various biological processes, including cholesterol homeostasis, apoptosis, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Epoxycholestan-3-ol can be synthesized through the epoxidation of cholesterol. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction typically takes place in a solvent such as methylene chloride (CH₂Cl₂) at room temperature. The epoxidation reaction is stereospecific, retaining the regiochemistry of the starting cholesterol .

Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of microorganisms, such as Trichoderma koningiopsis and Mucor circinelloides, have been identified to effectively transform cholesterol into this compound and other value-added products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Epoxycholestan-3-ol undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: m-CPBA in methylene chloride.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4,5-Epoxycholestan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Epoxycholestan-3-ol involves its interaction with cellular membranes and enzymes. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors (LXRs) and other nuclear receptors. This binding regulates the expression of genes involved in cholesterol metabolism, inflammation, and apoptosis .

Comparison with Similar Compounds

  • 5α,6α-Epoxycholestan-3β-ol
  • 5β,6β-Epoxycholestan-3β-ol
  • 7β-Hydroxycholesterol
  • 4-Cholesten-3-one

Comparison: 4,5-Epoxycholestan-3-ol is unique due to its specific epoxide group at the 4,5-position, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. For instance, 5α,6α-Epoxycholestan-3β-ol and 5β,6β-Epoxycholestan-3β-ol have epoxide groups at different positions, leading to variations in their interactions with biological targets and their overall effects .

Properties

CAS No.

834882-13-2

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(1S,2R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-ol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,23?,24?,25-,26-,27?/m1/s1

InChI Key

AJIBEBUBGLMKAS-WPIAOCQFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45[C@@]3(CCC(C4O5)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC(C4O5)O)C)C

Origin of Product

United States

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